molecular formula C14H17ClF3N5O B2839656 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide CAS No. 339029-24-2

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide

Cat. No.: B2839656
CAS No.: 339029-24-2
M. Wt: 363.77
InChI Key: CUBVPQLZXLIAMH-AWQFTUOYSA-N
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Description

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It is part of a class of compounds that exhibit submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . These distinctive physical-chemical properties are thought to contribute to the biological activities of this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound generally include a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of this class of compounds .

Scientific Research Applications

Metabolism in Cancer Treatment

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide, also known as flumatinib, is an antineoplastic tyrosine kinase inhibitor. It's primarily used in clinical trials for treating chronic myelogenous leukemia (CML). A study identified its metabolites in CML patients, revealing that flumatinib is mainly metabolized through amide bond cleavage, producing a carboxylic acid and an amine. This research suggests the molecule's potential in developing targeted cancer therapies (Gong et al., 2010).

Synthesis and Evaluation for Anti-Inflammatory and Analgesic Properties

This compound has been used to synthesize new heterocyclic compounds with potential anti-inflammatory and analgesic properties. These synthesized compounds were found to be effective COX-1/COX-2 inhibitors and displayed significant analgesic and anti-inflammatory activities, indicating its utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Inhibition of Soluble Epoxide Hydrolase

The compound has been identified as a critical functional group in the development of soluble epoxide hydrolase inhibitors. This discovery is crucial for developing new therapeutic agents for various diseases, as it showed robust effects on serum biomarkers, indicating its potential in drug discovery and development (Thalji et al., 2013).

Antimicrobial Agent Synthesis

It also plays a role in synthesizing novel thiazolidinone derivatives with significant antimicrobial activity against various bacteria and fungi, showcasing its applicability in developing new antimicrobial agents (Patel et al., 2012).

As a Glycine Transporter 1 Inhibitor

The compound has been used to identify potent GlyT1 inhibitors, potentially treating central nervous system disorders. It exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, indicating its promise in developing new CNS therapeutics (Yamamoto et al., 2016).

Mechanism of Action

The compound works by inhibiting bacterial phosphopantetheinyl transferases (PPTases), which catalyze a post-translational modification essential to bacterial cell viability and virulence . This results in the attenuation of secondary metabolism and the thwarting of bacterial growth .

Future Directions

The use of trifluoromethylpyridine derivatives, such as this compound, is expected to grow in the future, particularly in the agrochemical and pharmaceutical industries . Many novel applications of these compounds are expected to be discovered .

Properties

IUPAC Name

(NE)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N5O/c1-21(2)9-20-13(24)23-5-3-22(4-6-23)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,3-6H2,1-2H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBVPQLZXLIAMH-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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